2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a combination of indole, phenylsulfonyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes sulfonylation to introduce the phenylsulfonyl group. This is followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or dimethylformamide, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways involving indole derivatives.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The phenylsulfonyl group can influence the compound’s solubility and reactivity, while the pyrrolidinyl group may enhance its binding affinity to certain targets. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with different ring structures.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-20(21-12-6-7-13-21)15-22-14-19(17-10-4-5-11-18(17)22)26(24,25)16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUBWHVKMNFRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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